MART-1 (26-35) (human)

Description

BenchChem offers high-quality MART-1 (26-35) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MART-1 (26-35) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

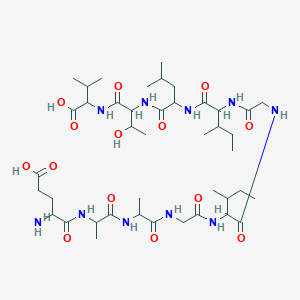

C42H74N10O14 |

|---|---|

Molecular Weight |

943.1 g/mol |

IUPAC Name |

4-amino-5-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66) |

InChI Key |

TUIOKRGNEZUFAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the MART-1 (26-35) Epitope: Sequence, Immunogenicity, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melanoma-associated antigen recognized by T cells-1 (MART-1), specifically focusing on the immunodominant epitope spanning amino acids 26-35. We delve into its core amino acid sequence, quantitative data regarding its immunogenicity, detailed experimental protocols for its study, and the critical signaling pathways involved in its recognition by the immune system. This document is intended to serve as a valuable resource for professionals engaged in immunology, oncology, and the development of novel cancer therapeutics.

The Amino Acid Sequence of MART-1 (26-35)

The MART-1 (26-35) peptide, also known as Melan-A (26-35), is a key target for cytotoxic T lymphocytes (CTLs) in the context of melanoma. Its sequence has been extensively characterized and is presented below.

Table 1: Amino Acid Sequence of MART-1 (26-35)

| Representation | Sequence |

| Three-Letter Code | Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val |

| One-Letter Code | EAAGIGILTV |

This decapeptide is an immunodominant epitope derived from the MART-1/Melan-A protein, a differentiation antigen expressed on the surface of melanocytes and in a majority of melanoma tumors.[1][2] Its recognition by the immune system, particularly by CD8+ T cells in the context of the HLA-A*02:01 allele, has made it a significant focus of cancer immunotherapy research.[3][4]

Quantitative Analysis of MART-1 (26-35) Immunogenicity

The efficacy of an antigenic peptide in eliciting an immune response can be quantified through various metrics, including its binding affinity to MHC molecules and its ability to activate T cells. The native MART-1 (26-35) peptide has been compared to a modified analog, where the alanine (B10760859) at position 27 is substituted with leucine (B10760876) (A27L), resulting in the sequence ELAGIGILTV. This modification has been shown to enhance its immunogenic properties.[5]

Table 2: Comparative Immunogenicity Data for MART-1 (26-35) and its A27L Analog

| Peptide | Parameter | Value | Reference |

| Native MART-1 (26-35) | 50% Maximal Antigenic Activity (EC₅₀) | 0.25 nM | [5] |

| A27L Analog (ELAGIGILTV) | 50% Maximal Antigenic Activity (EC₅₀) | 0.01 nM | [5] |

| Native MART-1 (26-35) | 50% Inhibition of Tumor Lysis (IC₅₀) | 20 nM | [5] |

| A27L Analog (ELAGIGILTV) | 50% Inhibition of Tumor Lysis (IC₅₀) | 2 nM | [5] |

| Native MART-1 (26-35) | Half-life in Human Serum (t₁/₂) | 45 min | [5] |

| A27L Analog (ELAGIGILTV) | Half-life in Human Serum (t₁/₂) | 40 min | [5] |

The data clearly indicates that the A27L analog exhibits a significantly lower EC₅₀ value, suggesting it is more potent at stimulating T cell activity.[5] Furthermore, its lower IC₅₀ value in functional competition assays demonstrates a more effective inhibition of tumor cell lysis.[5] Interestingly, the half-lives of both the native peptide and the A27L analog in human serum are comparable.[5]

Key Experimental Protocols

The characterization of MART-1 (26-35) and the evaluation of T cell responses against it rely on a set of standardized and robust experimental methodologies.

T Cell Stimulation and Expansion

To study MART-1-specific T cells, peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01-positive donors are stimulated in vitro.

-

Protocol:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with human serum and cytokines such as IL-2, IL-7, and IL-15.[6]

-

Stimulate the cells with the MART-1 (26-35) peptide (either native or analog) at an appropriate concentration.

-

Restimulate the T cells periodically (e.g., every 7-10 days) with peptide-pulsed, irradiated antigen-presenting cells (APCs) or with anti-CD3/CD28 beads to expand the population of antigen-specific T cells.[6]

-

Chromium (⁵¹Cr) Release Assay for Cytotoxicity

This classical assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting the MART-1 (26-35) peptide.

-

Protocol:

-

Label target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) with ⁵¹Cr.[7]

-

Pulse the labeled target cells with varying concentrations of the MART-1 (26-35) peptide.

-

Co-culture the peptide-pulsed target cells with the expanded MART-1-specific T cells at different effector-to-target (E:T) ratios for a defined period (e.g., 4 hours).[7]

-

Harvest the supernatant and measure the amount of ⁵¹Cr released from lysed cells using a gamma counter.

-

Calculate the percentage of specific lysis based on the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

-

Flow Cytometry for T Cell Phenotyping and Function

Flow cytometry is a powerful tool for identifying and characterizing MART-1-specific T cells.

-

Protocol:

-

To identify MART-1-specific T cells, stain the expanded T cell population with fluorescently labeled HLA-A*02:01/MART-1 (26-35) tetramers.[6]

-

Concurrently, stain the cells with antibodies against cell surface markers such as CD8, CD3, and markers of T cell differentiation and activation (e.g., CD45RA, CD45RO, CD28).

-

For intracellular cytokine staining (e.g., for IFN-γ), restimulate the T cells with the MART-1 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.

-

Fix and permeabilize the cells, then stain with an anti-IFN-γ antibody.

-

Analyze the stained cells using a flow cytometer to quantify the frequency and phenotype of MART-1-specific T cells.

-

Signaling Pathways and Experimental Workflows

The recognition of the MART-1 (26-35) peptide by a T cell initiates a cascade of intracellular signaling events. This process begins with the presentation of the peptide by an MHC class I molecule on an antigen-presenting cell or a tumor cell.

MHC Class I Antigen Presentation Pathway

Endogenous proteins, including MART-1 in melanoma cells, are processed and presented on MHC class I molecules.

Caption: MHC Class I presentation of the MART-1 peptide.

T-Cell Receptor (TCR) Signaling Cascade

The interaction of the peptide-MHC complex with the T-cell receptor on a CD8+ T cell triggers a signaling cascade leading to T cell activation.

References

- 1. Human Macrophages and Dendritic Cells Can Equally Present MART-1 Antigen to CD8+ T Cells after Phagocytosis of Gamma-Irradiated Melanoma Cells | PLOS One [journals.plos.org]

- 2. Melan-A, MART-1 (26-35) - 1 mg [anaspec.com]

- 3. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ignytebio.com [ignytebio.com]

- 5. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]

- 6. MART-1 TCR gene-modified peripheral blood T cells for the treatment of metastatic melanoma: a phase I/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Discovery and History of the MART-1 (26-35) Peptide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanoma Antigen Recognized by T cells 1 (MART-1), also known as Melan-A, represents a landmark discovery in tumor immunology. The identification of this antigen and its specific peptide epitopes, particularly the MART-1 (26-35) decapeptide and the immunodominant (27-35) nonapeptide, has been instrumental in advancing our understanding of the host immune response to cancer and has paved the way for the development of peptide-based cancer vaccines and other immunotherapies. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with the MART-1 (26-35) peptide, intended for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The story of MART-1 begins in the early 1990s, a period of burgeoning interest in the ability of the immune system, particularly T lymphocytes, to recognize and eliminate cancer cells. Researchers hypothesized that tumors expressed antigens that could be targeted by cytotoxic T lymphocytes (CTLs).

In 1994, two independent research groups made a concurrent breakthrough. A team led by Yutaka Kawakami at the National Cancer Institute, USA, identified a gene encoding a shared human melanoma antigen recognized by HLA-A2 restricted tumor-infiltrating lymphocytes (TILs). They named this antigen MART-1 (Melanoma Antigen Recognized by T cells 1).[1][2] Simultaneously, a group headed by Pierre Coulie in Belgium cloned a gene encoding a differentiation antigen recognized by autologous CTLs on HLA-A2 melanomas, which they termed Melan-A .[3] Subsequent sequence analysis revealed that MART-1 and Melan-A were, in fact, the same protein.[1][3]

The MART-1/Melan-A protein is a 118-amino acid transmembrane protein found in normal melanocytes, the retina, and the vast majority of melanoma tumors.[1][2] This lineage-specific expression made it an attractive target for immunotherapy, as it is largely absent from other normal tissues, potentially minimizing off-target toxicities.[1]

A pivotal aspect of this discovery was the identification of the specific peptide epitopes presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2, which is prevalent in a significant portion of the human population. Kawakami and colleagues demonstrated that a nonapeptide with the amino acid sequence AAGIGILTV , corresponding to residues 27-35 of the MART-1 protein, was the immunodominant epitope recognized by the majority of HLA-A2-restricted, melanoma-specific CTLs.[4] Further research also characterized a decapeptide, EAAGIGILTV (residues 26-35), which is also recognized by T cells.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the MART-1 (26-35) peptide and its analogs.

Table 1: MART-1 Peptide Sequences and Analogs

| Peptide Name | Sequence | Length (amino acids) | Description |

| MART-1 (27-35) | AAGIGILTV | 9 | The immunodominant native nonapeptide epitope.[4] |

| MART-1 (26-35) | EAAGIGILTV | 10 | A native decapeptide epitope also recognized by T cells.[5][6] |

| MART-1 (26-35, 27L) | ELAGIGILTV | 10 | An analog with a Leucine substitution at position 27, designed for enhanced HLA-A2 binding and stability.[7][8] |

Table 2: Relative HLA-A2 Binding Affinities of MART-1 Peptides

| Peptide | Relative Binding Affinity (Compared to MART-1 27-35) |

| MART-1 (27-35) (AAGIGILTV) | 1x (Baseline) |

| MART-1 (26-35) (EAAGIGILTV) | Higher than MART-1 (27-35)[6] |

| MART-1 (26-35, 27L) (ELAGIGILTV) | Higher than native MART-1 (26-35)[8] |

Note: Precise Kd or IC50 values for HLA-A2 binding are not consistently reported across the literature. The data presented reflects the relative binding strengths as described in the cited sources.

Table 3: Summary of Early Phase I Clinical Trial of a MART-1 (27-35) Peptide Vaccine

| Parameter | Details |

| Trial Design | Phase I, dose-escalation study.[9] |

| Patient Population | 25 patients with resected high-risk melanoma (Stages IIB, III, and IV).[9] |

| Vaccine Composition | MART-1 (27-35) peptide (AAGIGILTV) with incomplete Freund's adjuvant.[9] |

| Dosage | Increasing doses of the peptide were administered.[9] |

| Administration | Injections every 3 weeks for a total of four injections.[9] |

| Immune Response Measurement | IFN-γ release by ELISA and ELISPOT assays.[9] |

| Immune Response Rate | 10 out of 22 patients showed an immune response by ELISA. 12 out of 20 patients showed an immune response by ELISPOT.[9] |

| Clinical Response | 9 out of 25 patients relapsed with a median follow-up of 16 months.[9] |

| Toxicity | The vaccine was well-tolerated, with mainly Grade 1 or 2 local reactions, fever, or lethargy. No Grade III/IV toxicity was observed.[9] |

Key Experimental Protocols

The discovery and characterization of the MART-1 (26-35) peptide involved several key experimental techniques. Detailed below are the methodologies for these pivotal experiments.

cDNA Expression Cloning for Antigen Identification

This method was instrumental in the initial discovery of the MART-1/Melan-A gene.

Objective: To identify the gene encoding the melanoma antigen recognized by a specific CTL clone.

Methodology:

-

cDNA Library Construction: A cDNA library is created from the mRNA of a melanoma cell line that is recognized by the CTL clone of interest. This library represents all the genes being expressed in the melanoma cells.

-

Vector Ligation: The cDNA fragments are ligated into an expression vector, which contains the necessary elements for gene expression in mammalian cells.

-

Transfection: The cDNA library is transfected into a recipient cell line that does not express the antigen and shares the same HLA type as the CTL clone (e.g., HLA-A2). Often, COS-7 cells are used for transient expression.

-

CTL Screening: The transfected recipient cells are then co-cultured with the melanoma-specific CTL clone.

-

Detection of Recognition: CTL recognition of the transfected cells is typically detected by measuring the release of cytokines, such as IFN-γ or TNF-α, into the culture supernatant using an ELISA or other immunoassays.

-

Clone Isolation and Sequencing: Pools of cDNA clones that score positive in the CTL recognition assay are subdivided and re-tested until a single cDNA clone responsible for the recognition is isolated. This clone is then sequenced to identify the gene.

T2 Cell Peptide Binding Assay

This assay is used to determine the ability of a peptide to bind to HLA-A2 molecules.

Objective: To assess the binding affinity of synthetic peptides to HLA-A2.1.

Methodology:

-

Cell Line: T2 cells, which are deficient in Transporter associated with Antigen Processing (TAP), are used. This deficiency results in a low number of surface HLA-A2 molecules loaded with endogenous peptides.

-

Peptide Incubation: T2 cells are incubated with various concentrations of the synthetic peptide of interest. Exogenous peptides that can bind to HLA-A2 will stabilize the HLA-A2 molecules on the cell surface.

-

Staining: The cells are then stained with a fluorescently labeled antibody that specifically recognizes the HLA-A2 molecule.

-

Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in fluorescence intensity compared to T2 cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules.

-

Data Analysis: The binding affinity is often expressed as the concentration of peptide required to achieve 50% of the maximum fluorescence intensity.

ELISPOT Assay for IFN-γ Release

The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting T cells.

Objective: To determine the frequency of MART-1 peptide-specific T cells that produce IFN-γ.

Methodology:

-

Plate Coating: A 96-well plate is coated with a monoclonal antibody specific for IFN-γ.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are plated in the wells.

-

Antigen Stimulation: The cells are stimulated with the MART-1 peptide. Antigen-presenting cells within the PBMC population will present the peptide to the T cells.

-

Incubation: The plate is incubated to allow for T cell activation and cytokine secretion.

-

Detection: After incubation, the cells are washed away. A second, biotinylated antibody specific for a different epitope on the IFN-γ molecule is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate. Each spot that develops on the membrane represents a single IFN-γ-secreting cell.

-

Analysis: The spots are counted, providing a quantitative measure of the frequency of antigen-specific T cells.

Visualizations

Signaling Pathway of T-Cell Recognition

Caption: T-cell recognition of the MART-1 peptide on a melanoma cell.

Experimental Workflow for MART-1 Antigen Identification

References

- 1. A new gene coding for a differentiation antigen recognized by autologous cytolytic T lymphocytes on HLA-A2 melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and presentation of peptides derived from melanoma antigens MART-1 and glycoprotein-100 by HLA-A2 subtypes. Implications for peptide-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. ignytebio.com [ignytebio.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Identification of tumour antigens by serological analysis of cDNA expression cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MART-1 (26-35) in the Melanoma Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically the 26-35 peptide epitope, and its pivotal role in the immune response against melanoma. MART-1, also known as Melan-A, is a key tumor-associated antigen and a primary target for various immunotherapeutic strategies.[1][2][3] This document outlines the immunological mechanisms, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the core biological processes.

Introduction to MART-1 (26-35)

MART-1 is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma cells.[2][3][4] The peptide fragment spanning amino acids 26-35 of the MART-1 protein is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2.[5][6] This recognition is a critical event in the anti-tumor immune response, making the MART-1 (26-35) peptide a prime candidate for the development of cancer vaccines and adoptive T-cell therapies.[2][7]

A modified version of this peptide, MART-1 (26-35, 27L), where the alanine (B10760859) at position 27 is replaced by leucine, has been shown to exhibit enhanced immunogenicity due to increased binding affinity and stability with the HLA-A*02:01 molecule.[1][7][8] This analog is often used in clinical trials to elicit a more robust anti-melanoma T-cell response.[9][10][11][12]

Quantitative Data on MART-1 (26-35) Immune Response

The following tables summarize key quantitative data from studies investigating the immunogenicity and efficacy of MART-1 (26-35) and its analog in melanoma.

Table 1: Immunogenicity of MART-1 Peptides in Clinical Trials

| Peptide | Adjuvant/Treatment | Number of Patients | Immunologic Response Rate (ELISpot) | Clinical Response | Reference |

| MART-1 (26-35, 27L), gp100 (209-217, 210M), Tyrosinase (368-376, 370D) | PF-3512676 (TLR9 agonist) and GM-CSF | 20 | 45% (9/20) | 2 Partial Response, 8 Stable Disease | [13] |

| gp100 (209-217, 210M) and MART-1 (26-35, 27L) | Incomplete Freund's Adjuvant (IFA) | 18 | Little change in anti-MART-1 reactivity (44% had pretreatment reactivity) | Not specified | [12] |

| Melan-A/MART-1 (26-35, 27L) and gp100 (209-217, 210M) | IFN-α | 7 | Enhanced CD8+ T-cell recognition in 5/7 patients | 2 Stable Disease, 1 Long Disease-Free Survival (out of 3 evaluated) | [14] |

Table 2: Frequency of MART-1 Specific T-cells

| Population | T-cell Specificity | Frequency in Peripheral Blood CD8+ T-cells | Method | Reference |

| Melanoma Patients | Melan-A/MART-1 | High frequencies (≥1 in 2,500) in 10/13 patients | HLA-A0201 Tetramers | [15] |

| Healthy Individuals | Melan-A/MART-1 | High frequencies (≥1 in 2,500) in 6/10 individuals | HLA-A0201 Tetramers | [15] |

Signaling and Antigen Presentation Pathways

The recognition of the MART-1 (26-35) peptide by a T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and subsequent killing of the melanoma cell.

Caption: Processing and presentation of the MART-1 (26-35) peptide by melanoma cells.

Caption: Simplified T-cell receptor signaling cascade initiated by MART-1 peptide recognition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the MART-1 specific immune response.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.[16]

Objective: To determine the frequency of MART-1 (26-35) specific IFN-γ secreting T-cells.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture and detection antibodies

-

Streptavidin-alkaline phosphatase

-

BCIP/NBT substrate

-

Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ donors

-

MART-1 (26-35) or (26-35, 27L) peptide

-

Control peptide (e.g., irrelevant HIV peptide)

-

T2 cells (TAP-deficient, HLA-A2+)

-

Recombinant human IL-2

-

Complete RPMI medium

Procedure:

-

Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

-

Cell Preparation: Thaw and rest cryopreserved PBMCs. Isolate CD8+ T-cells if a purified population is desired.

-

Antigen Presentation: Pulse T2 cells with the MART-1 peptide (10 µM) for 2 hours.

-

Cell Plating: Add responder cells (PBMCs or purified T-cells) to the wells at a concentration of 1-3x10^5 cells/well.[17] Add peptide-pulsed T2 cells as stimulators. Include negative controls (unpulsed T2 cells, irrelevant peptide) and a positive control (e.g., PHA).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

-

Spot Development: Wash and add BCIP/NBT substrate. Monitor for spot formation.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.

Cytotoxicity Assay (Calcein Release Assay)

This assay measures the ability of MART-1 specific CTLs to lyse target melanoma cells.

Objective: To quantify the cytotoxic activity of MART-1 specific T-cells against melanoma cells.

Materials:

-

MART-1 specific CTL line (effector cells)

-

HLA-A2+, MART-1+ melanoma cell line (e.g., MEL-526) (target cells)

-

Calcein-AM

-

Complete RPMI medium

-

96-well round-bottom plate

-

Triton X-100 (for maximum release control)

Procedure:

-

Target Cell Labeling: Resuspend melanoma cells at 1x10^6 cells/mL and label with 15 µM Calcein-AM for 30 minutes at 37°C.[18]

-

Washing: Wash the labeled target cells three times with complete medium to remove excess Calcein-AM.

-

Cell Plating: Plate the labeled target cells at 1x10^4 cells/well in a 96-well plate.

-

Effector Cell Addition: Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Controls:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with 4% Triton X-100.[18]

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new flat-bottom plate.

-

Fluorescence Measurement: Measure the fluorescence of the supernatant using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Flow Cytometry for Tetramer Staining

This technique allows for the identification and quantification of antigen-specific T-cells.

Objective: To enumerate MART-1 specific CD8+ T-cells.

Materials:

-

PBMCs from HLA-A2+ donors

-

PE- or APC-labeled HLA-A*0201/MART-1 (26-35, 27L) tetramer

-

Fluorochrome-conjugated antibodies against CD8, CD3, and a viability dye (e.g., 7-AAD)

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Cell Preparation: Resuspend 1x10^6 PBMCs in FACS buffer.

-

Tetramer Staining: Add the HLA-A2/MART-1 tetramer and incubate for 30-60 minutes at room temperature in the dark.

-

Surface Staining: Add anti-CD8 and anti-CD3 antibodies and incubate for 30 minutes at 4°C.

-

Viability Staining: Wash the cells and resuspend in FACS buffer containing the viability dye.

-

Acquisition: Acquire the samples on a flow cytometer.

-

Analysis: Gate on live, single cells, then on CD3+CD8+ T-cells. Within the CD8+ population, quantify the percentage of tetramer-positive cells.

Experimental and Therapeutic Workflow

The development of MART-1 targeted immunotherapies follows a structured workflow from patient screening to treatment and monitoring.

Caption: A generalized workflow for adoptive T-cell therapy targeting MART-1.

Conclusion

The MART-1 (26-35) peptide remains a cornerstone in the field of melanoma immunotherapy. Its well-defined role in T-cell recognition and the availability of a more immunogenic analog have propelled its use in numerous clinical and preclinical studies. The methodologies outlined in this guide provide a framework for the robust evaluation of MART-1 specific immune responses, which is essential for the continued development and refinement of effective cancer immunotherapies. As research progresses, a deeper understanding of the intricate signaling pathways and the tumor microenvironment's influence on the efficacy of MART-1 targeted therapies will be paramount.

References

- 1. ignytebio.com [ignytebio.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. criver.com [criver.com]

- 4. Melan-A (26-35) scrambled (AIEIAGGLTV) - SB PEPTIDE [sb-peptide.com]

- 5. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Facebook [cancer.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. scispace.com [scispace.com]

- 13. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. High Frequencies of Naive Melan-a/Mart-1–Specific Cd8+ T Cells in a Large Proportion of Human Histocompatibility Leukocyte Antigen (Hla)-A2 Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T cell ELISPOT assay | U-CyTech [ucytech.com]

- 17. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the HLA-A2 Restricted T Cell Response to MART-1 (26-35)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T cells 1 (MART-1), also known as Melan-A, is a pivotal tumor-associated antigen in the study and treatment of malignant melanoma.[1] A specific peptide fragment, spanning amino acids 26-35, is an immunodominant epitope frequently recognized by cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A2 allele, which is prevalent in the Caucasian population.[2][3] This recognition event forms the basis for numerous immunotherapeutic strategies, including cancer vaccines and adoptive cell therapies (ACT).[1][4] This technical guide provides a comprehensive overview of the molecular interactions, quantitative T cell responses, key experimental protocols, and underlying signaling pathways governing the HLA-A2 restricted T cell response to the MART-1 (26-35) epitope. It is intended to serve as a detailed resource for professionals engaged in immunology research and the development of novel cancer therapies.

Molecular Interactions: The Peptide-MHC-TCR Complex

The trimolecular interaction between the T cell receptor (TCR), the MART-1 peptide, and the HLA-A2 molecule is the foundational event for T cell recognition and activation. Understanding the nuances of this interaction is critical for designing effective immunotherapies.

The MART-1 (26-35) Peptide and Its Analogs

The native MART-1 protein gives rise to two overlapping epitopes recognized by T cells: a decamer (residues 26-35) and a nonamer (residues 27-35).[5] To enhance immunogenicity, researchers developed an analog peptide with a substitution of Leucine (L) for Alanine (A) at position 27. This modification significantly improves peptide binding affinity and the stability of the peptide/HLA-A2 complex.[4][6] The analog peptide, ELAGIGILTV, is more immunogenic and is widely used in clinical trials and basic research.[4][6][7]

| Peptide Name | Sequence | Position | Description | Relative HLA-A2 Binding Affinity (vs. AAG) |

| Native Decamer | EAAGIGILTV | 26-35 | The full native decapeptide.[8] | 4x |

| Native Nonamer | AAGIGILTV | 27-35 | Found naturally presented on melanoma cells.[7] | 1x (Baseline) |

| A27L Analog Decamer | ELAGIGILTV | 26-35 | A superagonist variant with enhanced stability and immunogenicity.[4] | 9x |

| A2L Analog Nonamer | ALGIGILTV | 27-35 | A modified nonamer with greatly improved binding affinity.[7] | 40x |

Table 1: Sequences and relative HLA-A2 binding affinities of common MART-1 peptides. Data compiled from structural and binding studies.[7]

Structural Basis of Presentation by HLA-A2

The length of the MART-1 peptide dramatically alters its conformation within the HLA-A2 binding groove. The shorter 9-mer peptides (e.g., AAGIGILTV) adopt a standard, extended conformation. In contrast, the 10-mer peptides (e.g., EAAGIGILTV) are forced to bulge out from the center of the groove to accommodate the extra amino acid.[5][7][9] This results in two structurally distinct targets for TCR recognition, despite the significant sequence overlap.[5]

References

- 1. criver.com [criver.com]

- 2. Binding and presentation of peptides derived from melanoma antigens MART-1 and glycoprotein-100 by HLA-A2 subtypes. Implications for peptide-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the unusual HLA-A2/Melan-A/MART-1-specific TCR repertoire in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]

- 5. T cell receptors used in cancer gene therapy cross-react with MART-1/Melan-A tumor antigens via distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ignytebio.com [ignytebio.com]

- 7. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

MART-1 (26-35): A Core Tumor-Associated Antigen in Melanoma Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen (TAA) extensively investigated in the context of melanoma immunotherapy.[1][2][3] A specific peptide fragment of this protein, MART-1 (26-35), has been identified as an immunodominant epitope presented by HLA-A2 molecules on melanoma cells, making it a prime target for cytotoxic T lymphocyte (CTL) recognition.[4][5][6] This guide provides a comprehensive overview of the MART-1 (26-35) antigen, including its molecular characteristics, immunogenicity, and its application in cancer vaccines and adoptive cell therapies.

Molecular Profile and Immunogenicity

The native MART-1 (26-35) peptide has the amino acid sequence EAAGIGILTV.[1][7] An analog version, MART-1 (26-35, 27L), with a leucine (B10760876) substitution for alanine (B10760859) at position 27 (ELAGIGILTV), has been developed to enhance its binding affinity and stability with the HLA-A*02:01 molecule, leading to increased immunogenicity.[1][8][9] This enhanced stability and immunogenicity have made the 27L analog a frequent choice for vaccine development and T-cell stimulation in clinical trials.[1][10][11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to MART-1 (26-35) and its analog.

| Peptide Variant | Amino Acid Sequence | HLA-A2 Binding Affinity | Reference |

| MART-1 (26-35) | EAAGIGILTV | Lower affinity and stability compared to the 27L analog.[7] | [7] |

| MART-1 (26-35, 27L) | ELAGIGILTV | Higher binding affinity and stability to HLA-A*02:01.[1][8] | [1][8] |

| MART-1 (27-35) | AAGIGILTV | Lower binding affinity compared to the 26-35 decamer.[7] | [7] |

| Clinical Trial Identifier | Intervention | Key Findings | Reference |

| NCT00059475 | Vaccination with MART-1 peptides. | Designed to evaluate the immunologic effects of different MART-1 peptide immunizations.[14] | [14] |

| NCT00923195 | Adoptive cell therapy with anti-MART-1 TCR-engineered PBL. | Aims to determine if the therapy results in complete tumor regression in metastatic melanoma.[13] | [13] |

| NCT00910650 | Adoptive transfer of MART-1 F5 TCR engineered PBMC. | Primary endpoints are safety, feasibility, and objective tumor response. | |

| Phase I/IIa Trial | Adoptive transfer of autologous T cells expressing a modified MART-1-specific TCR. | Partial responses were observed in 18% of evaluable patients, with dose-dependent on-target, off-tumor toxicity.[15] | [15] |

Signaling and Recognition Pathway

The recognition of the MART-1 (26-35) peptide presented by HLA-A2 on a melanoma cell by a specific CD8+ T-cell is a critical event in the anti-tumor immune response. This interaction initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic function.

Caption: T-cell receptor signaling cascade upon recognition of the MART-1/HLA-A2 complex.

Experimental Protocols

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[16][17] It is commonly used to measure T-cell responses to specific antigens.[18]

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

-

Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the subject and add them to the wells.

-

Antigen Stimulation: Add the MART-1 (26-35) peptide (or the 27L analog) to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Flow Cytometry with HLA-A2/MART-1 Tetramers

MHC tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry.[19]

Methodology:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Staining: Resuspend 1-2 million PBMCs in FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Add the PE- or APC-conjugated HLA-A*02:01-MART-1 (26-35) tetramer and incubate for 30-60 minutes at room temperature in the dark.

-

Surface Marker Staining: Add fluorescently-labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye (e.g., 7-AAD) and incubate for 30 minutes on ice.

-

Washing: Wash the cells twice with FACS buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Gate on the live, CD3+, CD8+ lymphocyte population and quantify the percentage of tetramer-positive cells.[20]

Cytotoxicity Assay

A standard chromium (⁵¹Cr) release assay can be used to measure the cytotoxic activity of MART-1-specific CTLs against melanoma cells.

Methodology:

-

Target Cell Labeling: Label HLA-A2+ melanoma cells (target cells) with ⁵¹Cr by incubating with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times to remove excess ⁵¹Cr.

-

Co-culture: Plate the labeled target cells in a 96-well plate. Add MART-1-specific CTLs (effector cells) at various effector-to-target (E:T) ratios.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Measurement of ⁵¹Cr Release: Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with media alone.

-

Maximum Release: Target cells lysed with a detergent.

-

Therapeutic Application Workflow: Adoptive Cell Therapy

Adoptive cell therapy (ACT) using T-cells engineered to express a T-cell receptor (TCR) specific for MART-1 is a promising therapeutic strategy for metastatic melanoma.[15]

Caption: Workflow for adoptive cell therapy using MART-1 specific T-cells.

Conclusion

The MART-1 (26-35) peptide, particularly its 27L analog, remains a cornerstone in the field of melanoma immunotherapy. Its well-characterized immunogenicity and established role as a target for CTLs have led to its widespread use in vaccines and adoptive cell therapy approaches. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively study and harness the therapeutic potential of this important tumor-associated antigen. Continued research into optimizing delivery systems, combination therapies, and managing on-target, off-tumor toxicities will be crucial for advancing MART-1-based immunotherapies for melanoma.

References

- 1. ignytebio.com [ignytebio.com]

- 2. MLANA - Wikipedia [en.wikipedia.org]

- 3. criver.com [criver.com]

- 4. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Facebook [cancer.gov]

- 10. Facebook [cancer.gov]

- 11. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. mabtech.com [mabtech.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. ELISPOT protocol | Abcam [abcam.com]

- 19. lubio.ch [lubio.ch]

- 20. researchgate.net [researchgate.net]

The Mechanism of Action of MART-1 (26-35): A Technical Guide for Immunotherapy Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen (TAA) in malignant melanoma. Its peptide fragment spanning amino acids 26-35 (sequence: EAAGIGILTV) is an immunodominant epitope recognized by cytotoxic T-lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A*0201 allele. This recognition event is the cornerstone of several immunotherapeutic strategies, including peptide vaccines and adoptive T-cell therapies. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the action of the MART-1 (26-35) peptide, from intracellular processing and presentation to T-cell receptor (TCR) engagement and the subsequent activation of anti-tumor immune responses. We detail the structural basis of its interaction with HLA-A2, the intricacies of TCR recognition, the impact of peptide modifications on immunogenicity, and the key experimental protocols used to elucidate and quantify these processes.

Introduction to MART-1/Melan-A

MART-1 is a 118-amino acid transmembrane protein expressed in normal melanocytes of the skin and retina, and notably, is overexpressed in the majority of melanoma tumors.[1][2] This lineage-specific expression profile makes it an attractive target for immunotherapy, as it minimizes the risk of on-target, off-tumor toxicities in most tissues.[3] The therapeutic potential of MART-1 lies in its ability to be processed by the cellular antigen presentation machinery and presented on the surface of melanoma cells, thereby flagging them for destruction by the immune system. The most well-characterized epitopes are the overlapping decamer MART-1 (26-35) and the nonamer MART-1 (27-35).[1][4]

Antigen Processing and Presentation Pathway

The journey of the MART-1 (26-35) peptide from a full-length intracellular protein to a surface-displayed epitope is a multi-step process mediated by the MHC class I pathway. This process is critical for the activation of CD8+ cytotoxic T-lymphocytes.

-

Proteasomal Degradation : The full-length MART-1 protein, located in the melanosome and endoplasmic reticulum, is targeted for degradation. The proteasome, a multi-catalytic protease complex in the cytoplasm, cleaves the protein into smaller peptide fragments. The generation of the MART-1 (26-35) epitope is dependent on this proteasomal activity.[5]

-

TAP Translocation : The resulting peptides are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

Peptide Loading and MHC-I Assembly : Inside the ER, the MART-1 (26-35) peptide is loaded onto a newly synthesized, partially folded HLA-A*0201 molecule. This loading is facilitated by a complex of chaperones, including calreticulin, tapasin, and ERp57, which stabilize the MHC class I molecule until a high-affinity peptide binds.

-

Surface Presentation : Once the peptide-MHC (pMHC) complex is stably formed, it is transported via the Golgi apparatus to the cell surface. Here, it is displayed for surveillance by circulating CD8+ T-cells.[6]

T-Cell Recognition of the MART-1/HLA-A2 Complex

The specific recognition of the MART-1(26-35)/HLA-A2 complex by the TCR on a CD8+ T-cell is the pivotal event that initiates the adaptive immune response against the melanoma cell.

Structural Conformation

Crystallographic studies have revealed that the MART-1 peptides can adopt different conformations when bound to the HLA-A2 groove.[4][7] The nonamer (27-35) typically adopts a relatively flat, extended conformation. In contrast, the decamer (26-35), with its additional N-terminal glutamic acid, is forced to bulge out from the center of the binding groove.[8] This "bulged" conformation presents a distinct surface for TCR recognition compared to the nonamer.[4][8] Despite these structural differences, many T-cell clones can cross-react and recognize both peptide forms, although the avidity of the interaction may differ.[7]

TCR Engagement and Signaling Cascade

The binding of the TCR to the pMHC complex, stabilized by the CD8 co-receptor binding to a non-polymorphic region of the MHC molecule, triggers a cascade of intracellular signals within the T-cell.

-

Initial Signal (Signal 1) : TCR-pMHC engagement leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by the kinase Lck.

-

Kinase Recruitment and Activation : Phosphorylated ITAMs recruit and activate ZAP-70, another key kinase.

-

Downstream Pathways : Activated ZAP-70 initiates multiple downstream signaling pathways, including:

-

PLCγ-Ca2+ Pathway : Leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

-

PKC-NF-κB Pathway : Activates the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

-

Ras-MAPK Pathway : Activates the transcription factor AP-1 (Activator protein 1).

-

-

T-Cell Activation : The concerted action of these transcription factors drives the T-cell into an activated state, characterized by cytokine production (e.g., IFN-γ, TNF-α), rapid proliferation (clonal expansion), and the development of cytotoxic effector functions.

Therapeutic Modifications and Superagonists

The native MART-1 (26-35) peptide has a moderate binding affinity for HLA-A2.[9] To enhance its immunogenicity for therapeutic use, a "heteroclitic" or "superagonist" analog was developed by substituting the alanine (B10760859) at position 27 (the second amino acid) with a leucine (B10760876) (Leu).[10][11] This modified peptide, MART-1 (26-35, 27L) or ELAGIGILTV, has several advantages:

-

Improved HLA-A2 Binding : The leucine at position 2 serves as a stronger anchor residue for the HLA-A2 binding groove, increasing the affinity and stability of the pMHC complex.[1][11]

-

Enhanced T-Cell Activation : The more stable pMHC complex leads to more potent and sustained stimulation of MART-1-specific T-cells.[1][12]

-

Cross-Reactivity : Critically, T-cells activated by the 27L analog are fully cross-reactive with the native peptide, meaning they can effectively recognize and kill melanoma cells presenting the natural MART-1 (26-35) epitope.[1]

This 27L analog is widely used in clinical trials for peptide vaccines and for the in vitro stimulation and expansion of T-cells for adoptive cell therapy.[12][13]

Quantitative Data Summary

The interaction between the MART-1 peptide, HLA-A2, and the TCR has been quantified using various biophysical and cellular assays. The tables below summarize key findings from the literature.

Table 1: Peptide Binding Affinities to HLA-A2

| Peptide Variant | Sequence | Binding Assay Type | Reported Affinity/Stability | Reference(s) |

| Native MART-1 (26-35) | EAAGIGILTV | T2 Cell Stabilization | Moderate Affinity | [9] |

| Native MART-1 (27-35) | AAGIGILTV | T2 Cell Stabilization | Baseline Affinity | [4] |

| Modified MART-1 (27L) | ELAGIGILTV | T2 Cell Stabilization | Higher affinity and more stable complexes than native peptide | [1][11] |

| Various Melanoma Peptides | - | Competitive Binding | 50% Inhibitory Concentration (IC50) < 500 nM for most peptides | [14][15] |

Table 2: TCR Binding Affinities to MART-1/HLA-A2 Complex

| TCR | Peptide Ligand | Assay Type | Dissociation Constant (K_D) | Reference(s) |

| INR1-T1 (Wild-Type) | ELAGIGILTV | Surface Plasmon Resonance (SPR) | 32 µM | [16] |

| T1-S18.45 (Engineered) | ELAGIGILTV | Surface Plasmon Resonance (SPR) | 45 nM | [16] |

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone assays used to evaluate the mechanism and efficacy of the MART-1 (26-35) peptide.

Protocol: Generation of MART-1 Specific CTLs in vitro

This protocol describes the generation of MART-1 specific CTLs from peripheral blood mononuclear cells (PBMCs) using peptide-pulsed dendritic cells (DCs) as antigen-presenting cells (APCs).

Materials:

-

Ficoll-Paque

-

Human PBMCs from an HLA-A2+ donor

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

-

Recombinant human GM-CSF and IL-4

-

Recombinant human IL-2 and IL-7

-

MART-1 (26-35, 27L) peptide (e.g., ELAGIGILTV)

-

TNF-α, IL-1β, IL-6, PGE2 (for DC maturation)

Methodology:

-

Isolate PBMCs : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]

-

Generate Immature DCs : Plate PBMCs in a T-75 flask. After 2 hours, remove non-adherent cells. Culture the adherent monocytes in medium supplemented with GM-CSF (800 U/mL) and IL-4 (500 U/mL) for 5-7 days to generate immature DCs.

-

Mature DCs : On day 5 or 6, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2) to the DC culture.

-

Peptide Pulsing : On day 7, harvest the mature DCs. Pulse them with the MART-1 (27L) peptide (10 µg/mL) in serum-free medium for 2 hours at 37°C.[10]

-

Co-culture and Stimulation : Co-culture the peptide-pulsed DCs with autologous, non-adherent PBMCs (or purified CD8+ T-cells) at a stimulator-to-responder ratio of 1:10.

-

Cytokine Addition : After 24 hours, add IL-2 (e.g., 20 IU/mL) and IL-7 (e.g., 10 ng/mL) to the co-culture.[17]

-

Restimulation and Expansion : Restimulate the T-cells every 7-10 days with freshly pulsed DCs or PBMCs. Maintain the culture by splitting wells and adding fresh medium with IL-2.

-

Verify Specificity : After 2-3 rounds of stimulation, verify the specificity of the CTLs using assays such as ELISpot, intracellular cytokine staining, or a chromium release assay.

Protocol: Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay is a gold standard for measuring CTL-mediated lysis of target cells.[14]

Materials:

-

Effector Cells: Generated MART-1 specific CTLs

-

Target Cells: T2 cells (TAP-deficient, HLA-A2+) or a MART-1 negative, HLA-A2+ melanoma cell line.

-

Na₂⁵¹CrO₄ (radioactive chromium)

-

MART-1 (26-35) native peptide (EAAGIGILTV)

-

Control peptide (irrelevant HLA-A2 binding peptide)

-

Complete RPMI-1640 medium

-

5% Triton X-100 Lysis Buffer

-

96-well V-bottom plate

-

Gamma counter

Methodology:

-

Target Cell Labeling : Resuspend 1x10⁶ target cells in 50 µL of medium and add 100 µCi of ⁵¹Cr. Incubate for 60-90 minutes at 37°C, mixing gently every 20 minutes.[18][19]

-

Washing : Wash the labeled target cells three times with 10 mL of medium to remove excess ⁵¹Cr. Resuspend the final pellet to a concentration of 1x10⁵ cells/mL.

-

Peptide Pulsing : Pulse one aliquot of target cells with the MART-1 native peptide (1 µg/mL) and another with the control peptide (1 µg/mL) for 1 hour at 37°C.

-

Assay Setup :

-

Plate 100 µL of effector cells at various concentrations (to achieve different Effector:Target ratios, e.g., 40:1, 20:1, 10:1).

-

Add 100 µL of peptide-pulsed target cells (1x10⁴ cells) to each well.

-

Spontaneous Release Control : Add target cells to wells with 100 µL of medium only.

-

Maximum Release Control : Add target cells to wells with 100 µL of 5% Triton X-100 lysis buffer.

-

-

Incubation : Centrifuge the plate at 200 x g for 1 minute to initiate cell contact, then incubate for 4 hours at 37°C.[18]

-

Harvest Supernatant : Centrifuge the plate again at 500 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.

-

Measure Radioactivity : Measure the radioactivity (counts per minute, CPM) of the supernatants in a gamma counter.

-

Calculate Specific Lysis :

-

% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

-

Protocol: IFN-γ ELISpot Assay

This assay quantifies the number of antigen-specific T-cells by capturing IFN-γ secreted by individual cells.

Materials:

-

96-well PVDF ELISpot plate

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Coating Buffer (sterile PBS)

-

Blocking solution (e.g., RPMI + 10% FBS)

-

PBMCs or CTLs

-

Peptide-pulsed APCs (or peptide directly if using PBMCs)

Methodology:

-

Coat Plate : Pre-wet the ELISpot plate wells with 15 µL of 70% ethanol (B145695) for 1 minute, then wash 3 times with sterile PBS. Coat wells with capture antibody diluted in coating buffer and incubate overnight at 4°C.[20]

-

Block Plate : Wash the plate 3 times with PBS. Block with 200 µL of blocking solution per well for 2 hours at room temperature.

-

Add Cells : Wash the plate and add responder cells (e.g., 2x10⁵ PBMCs) and stimulator cells (e.g., peptide-pulsed T2 cells) or peptide directly to the wells. Include a positive control (e.g., PHA) and a negative control (no peptide).

-

Incubate : Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. Do not disturb the plate.[20][21]

-

Add Detection Antibody : Wash away cells with PBS/0.05% Tween 20. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Add Enzyme Conjugate : Wash the plate. Add Streptavidin-AP/HRP and incubate for 1 hour at room temperature.

-

Develop Spots : Wash the plate. Add the substrate (e.g., BCIP/NBT) and monitor for the development of colored spots. Stop the reaction by washing with distilled water.

-

Analyze : Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Conclusion

The MART-1 (26-35) peptide represents a paradigm for TAA-targeted cancer immunotherapy. Its mechanism of action is a well-defined cascade involving antigen processing, MHC class I presentation, and specific recognition by CD8+ T-cells, leading to tumor cell lysis. The development of superagonist variants like the 27L peptide has significantly enhanced its therapeutic potential by improving HLA-A2 binding and T-cell stimulation. A thorough understanding of this mechanism, supported by robust quantitative assays, is essential for the continued development and refinement of peptide vaccines, adoptive cell therapies, and other immunotherapeutic strategies targeting melanoma and other malignancies.

References

- 1. anilocus.com [anilocus.com]

- 2. lerner.ccf.org [lerner.ccf.org]

- 3. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Peptide-binding assay [bio-protocol.org]

- 7. scispace.com [scispace.com]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. Generation and evaluation of cancer binding capacity of HLA-A2-WT1 complex-targeting antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Generation of melanoma-specific cytotoxic T lymphocytes by dendritic cells transduced with a MART-1 adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. utcd.org.tr [utcd.org.tr]

- 14. benchchem.com [benchchem.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro methods for generating CD8+ T-cell clones for immunotherapy from the naïve repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Chromium-51 Release Assay | Revvity [revvity.co.jp]

- 20. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mstechno.co.jp [mstechno.co.jp]

The Immunobiology of MART-1 (26-35): A Technical Guide to its Role in Antigen Presentation and Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen in melanoma. The peptide fragment spanning amino acids 26-35, presented by the human leukocyte antigen (HLA)-A*0201 molecule, represents a critical epitope for cytotoxic T lymphocyte (CTL) recognition and is a major focus in the development of immunotherapies. This technical guide provides an in-depth analysis of the MART-1 (26-35) peptide's function in antigen presentation, its molecular interactions, and its application in clinical settings. We present a compilation of quantitative data on peptide-MHC binding affinities and T-cell activation, detailed experimental protocols for key immunological assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Melanoma, a highly aggressive form of skin cancer, has seen a paradigm shift in treatment with the advent of immunotherapy. Central to this approach is the harnessing of the patient's own immune system to recognize and eliminate tumor cells. The MART-1 protein, expressed in the majority of melanomas and normal melanocytes, is a prime target for such therapies.[1][2] The immunodominant epitope, MART-1 (26-35), and its analogue with a Leucine substitution at position 27 (A27L), have been extensively studied for their ability to elicit potent anti-tumor T-cell responses.[3] Understanding the molecular and cellular mechanisms governing the presentation of this peptide is paramount for the design of effective vaccines and adoptive T-cell therapies.

The MART-1 (26-35) Peptide and its Variants

The native MART-1 (26-35) decapeptide has the amino acid sequence EAAGIGILTV.[2] An analogue, where Alanine at position 27 is replaced by Leucine (ELAGIGILTV), has demonstrated enhanced binding affinity to HLA-A*0201 and increased immunogenicity.[3] This A27L variant is often used in clinical trials to induce more robust immune responses.[4]

Quantitative Analysis of MART-1 Peptide Function

The efficacy of a peptide-based immunotherapy is critically dependent on its binding affinity to MHC molecules and its ability to activate specific T-cells. The following tables summarize key quantitative data for MART-1 (26-35) and its variants.

Table 1: HLA-A*0201 Binding Affinity of MART-1 (26-35) Peptide Variants

| Peptide Sequence | Description | Kd (nM) | Ki Affinity (µM) | Reference |

| EAAGIGILTV | Native MART-1 (26-35) | - | 4.67 | [5] |

| ELAGIGILTV | A27L analogue | - | 0.52 | [5] |

| AAGIGILTV | Native MART-1 (27-35) | - | >50 | [5] |

| EMAGIGILTI | P2M, P10I analogue | - | 0.37 | [5] |

| EAAGIGILTM | P10M analogue | - | 59 | [5] |

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding.

Table 2: T-Cell Activation by MART-1 (26-35) Peptide Variants

| Peptide Variant | T-Cell Clone Source | EC50 (µM) | Assay | Reference |

| Native (EAA) | EAA vaccinated patient | ~10-2 - 10-1 | Killing Assay | [5] |

| Analogue (ELA) | EAA vaccinated patient | ~10-4 - 10-3 | Killing Assay | [5] |

| Native (EAA) | ELA vaccinated patient | ~10-1 - 1 | Killing Assay | [5] |

| Analogue (ELA) | ELA vaccinated patient | ~10-4 - 10-2 | Killing Assay | [5] |

EC50 represents the concentration of peptide required to elicit 50% of the maximal T-cell response; lower values indicate more potent activation.

Table 3: Clinical Trial Outcomes with MART-1 (26-35) A27L Peptide Vaccine

| Trial Identifier | Phase | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Immunological Response | Reference |

| NCT00923195 | II | Chemoradiation + Anti-MART-1 & Anti-gp100 TCR T-cells + Peptide Vaccines | Not specified | Not specified | T-cell persistence monitored | [6] |

| NCT00910650 | II | Adoptive cell transfer with MART-1 F5 TCR T-cells + MART-1 peptide-pulsed DC vaccine | 22 | 5 or more patients with CR/PR declared positive | T-cell persistence and homing to tumor | |

| - | I/II | MART-1(26-35)A27L + gp100 peptides + IFN-α | 7 (evaluable) | 2 Stable Disease, 1 Long Disease-Free Survival | Enhanced MART-1 specific CD8+ T-cells in 5/7 patients | [4] |

| - | I | MART-1 peptide-pulsed DC + Tremelimumab (CTLA-4 blockade) | 16 | 2 CR, 2 PR (25%) | No difference between responders and non-responders | [1] |

CR: Complete Response, PR: Partial Response, DC: Dendritic Cell, TCR: T-Cell Receptor.

Antigen Processing and Presentation Pathway

The presentation of the MART-1 (26-35) peptide on the cell surface is a multi-step process initiated within the cytoplasm and culminating in its display by MHC class I molecules.

Caption: MHC Class I antigen presentation pathway for MART-1 (26-35).

Key Experimental Protocols

Accurate and reproducible methods are essential for studying the immunogenicity of the MART-1 (26-35) peptide. Below are detailed protocols for fundamental assays.

Peptide Binding to HLA-A*0201 on T2 Cells

This assay quantifies the ability of a peptide to stabilize HLA-A*0201 molecules on the surface of T2 cells, which are deficient in endogenous antigen processing.

Caption: Workflow for T2 cell peptide binding assay.

Methodology:

-

Cell Preparation: Culture T2 cells (ATCC® CRL-1992™) in appropriate media. Harvest and wash the cells, then resuspend in serum-free media to a concentration of 1 x 106 cells/mL.

-

Peptide Incubation: Add MART-1 peptide variants at various concentrations (e.g., 100 µM to 0.1 µM) to the T2 cell suspension. Include a negative control (no peptide) and a positive control (a known high-affinity HLA-A*0201 binding peptide). Incubate for 18 hours at 37°C in a 5% CO2 incubator.

-

Washing: Wash the cells twice with cold PBS to remove unbound peptide.

-

Antibody Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS) and stain with a FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2) for 30 minutes on ice in the dark.

-

Flow Cytometry: Wash the cells again and resuspend in FACS buffer. Analyze the cells on a flow cytometer, gating on the live cell population. The Mean Fluorescence Intensity (MFI) of FITC corresponds to the level of HLA-A2 expression on the cell surface, which is proportional to the peptide binding affinity.

Cytotoxicity Assay (Chromium-51 Release)

This classic assay measures the ability of MART-1 specific CTLs to lyse target cells presenting the MART-1 (26-35) peptide.

Caption: Workflow for Chromium-51 release cytotoxicity assay.

Methodology:

-

Target Cell Preparation: Label target cells (e.g., T2 cells or a melanoma cell line) with 51Cr by incubating with Na251CrO4 for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated 51Cr.

-

Peptide Pulsing: Incubate the labeled target cells with the MART-1 peptide at a saturating concentration (e.g., 10 µM) for 1 hour at 37°C. Wash to remove excess peptide.

-

Co-culture: Plate the peptide-pulsed target cells in a 96-well round-bottom plate. Add MART-1 specific CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Controls: Include controls for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Harvesting: Centrifuge the plate and carefully collect the supernatant.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This assay identifies and quantifies T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α) upon stimulation with the MART-1 peptide.

Methodology:

-

Cell Stimulation: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with peptide-pulsed antigen-presenting cells (e.g., T2 cells or dendritic cells) or directly with the MART-1 peptide for 6-12 hours. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to trap cytokines intracellularly.

-

Surface Staining: Wash the cells and stain for cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for the cytokine(s) of interest.

Conclusion

The MART-1 (26-35) peptide remains a cornerstone in the field of melanoma immunotherapy. Its well-characterized immunobiology, coupled with the development of more potent analogues like the A27L variant, provides a robust platform for the development of novel cancer vaccines and adoptive T-cell therapies. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers and clinicians working to advance the fight against melanoma. Continued investigation into the nuances of its antigen presentation and the optimization of therapeutic strategies will be crucial for improving patient outcomes.

References

- 1. Dendritic cell vaccination combined with CTLA4 blockade in patients with metastatic melanoma - IOZK [iozk.de]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

The Intricacies of Antigenic Presentation: A Technical Guide to the Natural Processing of MART-1 (26-35)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the natural processing and presentation of the melanoma-associated antigen MART-1 (26-35), a key target in cancer immunotherapy. This document details the molecular journey of the MART-1 protein from its synthesis to the presentation of its immunogenic peptide fragment on the cell surface, offering insights for the development of novel cancer vaccines and T-cell therapies.

The Genesis of an Epitope: From Protein to Peptide

The generation of the MART-1 (26-35) epitope, with the amino acid sequence EAAGIGILTV, is a meticulously orchestrated intracellular process. It begins with the degradation of the full-length MART-1 protein (also known as Melan-A) by the proteasome, the primary cellular machinery for protein turnover.

Proteasomal Cleavage: The Initial Cut

The ubiquitin-proteasome system (UPS) is central to the generation of most MHC class I-presented peptides. The standard proteasome is primarily responsible for cleaving the MART-1 protein. The C-terminus of the MART-1 (26-35) epitope is generated by a precise cleavage event. However, the N-terminus is often generated with an extension, which is later trimmed by aminopeptidases in the cytosol or the endoplasmic reticulum. The efficiency of this process can be influenced by the type of proteasome present; for instance, the immunoproteasome, often upregulated in response to inflammation, has been shown to be less efficient at generating the correct C-terminus of the MART-1 (26-35) epitope[1][2][3]. This highlights a potential mechanism of immune escape for melanoma cells.

The ERAD Pathway and Transmembrane Domain Processing

The MART-1 (26-35) epitope is located within the transmembrane domain of the protein. Its processing is dependent on the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. For the proteasome to access this hydrophobic region, the MART-1 protein must be retro-translocated from the ER membrane into the cytosol. This process involves the p97/VCP complex, and its inhibition has been shown to impair the presentation of the MART-1 (26-35) epitope[4][5].

Journey to the Cell Surface: Transport and MHC Loading

Once generated in the cytosol, the MART-1 (26-35) peptide must be transported into the endoplasmic reticulum (ER) to be loaded onto a Major Histocompatibility Complex (MHC) class I molecule.

TAP Translocation: The Gateway to the ER

The Transporter associated with Antigen Processing (TAP) is a heterodimeric protein complex that pumps cytosolic peptides into the ER lumen in an ATP-dependent manner. The efficiency of TAP transport is influenced by the length and sequence of the peptide. Peptides of 8-16 amino acids in length are generally preferred substrates. The MART-1 (26-35) decamer is an efficient substrate for TAP translocation[6]. Deficiencies in TAP expression or function are a known mechanism of tumor immune evasion, as this prevents the presentation of tumor-associated antigens like MART-1 to cytotoxic T lymphocytes (CTLs)[7].

MHC Class I Loading and Surface Presentation

Inside the ER, the MART-1 (26-35) peptide is loaded onto an HLA-A2 molecule, a common human MHC class I allele. This loading is facilitated by a complex of chaperone proteins known as the peptide-loading complex (PLC). Once the peptide-MHC complex is stably formed, it is transported to the cell surface via the Golgi apparatus. On the cell surface, the MART-1 (26-35)-HLA-A2 complex is presented to CD8+ cytotoxic T lymphocytes, which can recognize this complex and initiate an anti-tumor immune response.

Regulatory Landscape: Signaling Pathways Influencing MART-1 Presentation

The expression of the MART-1 (MLANA) gene is tightly regulated by signaling pathways that are often dysregulated in melanoma.

The MITF Regulatory Hub

The Microphthalmia-associated Transcription Factor (MITF) is a master regulator of melanocyte development and is a key transcription factor for the MLANA gene[8][9][10][11][12]. MITF directly binds to the promoter of the MLANA gene, driving its expression. Therefore, the levels of MART-1 protein available for antigen processing are directly linked to MITF activity.

Upstream Regulation by the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that is frequently hyperactivated in melanoma due to mutations in genes like BRAF and NRAS[13][14][15][16][17]. The MAPK/ERK pathway can regulate MITF activity, thereby influencing MLANA gene expression. This connection between oncogenic signaling and the expression of a key tumor antigen has significant implications for immunotherapy. Additionally, interferon-gamma (IFN-γ), a pro-inflammatory cytokine, has been shown to upregulate MART-1 expression in melanoma cells, potentially enhancing their recognition by the immune system[18].

Quantitative Insights into MART-1 (26-35) Presentation

The efficiency of each step in the antigen processing and presentation pathway can be quantified. The following tables summarize key quantitative data related to MART-1 (26-35) presentation.

| Parameter | Peptide | Value | Cell Line/System | Reference |

| MHC Class I Binding Affinity (IC50) | MART-1 (26-35) EAAGIGILTV | 4.67 µM | T2 cells | [19] |

| MART-1 (26-35, A27L) ELAGIGILTV | 0.52 µM | T2 cells | [19] | |

| T-Cell Recognition (EC50) | MART-1 (26-35) EAAGIGILTV | 0.25 nM | CTL clones | [20] |

| MART-1 (26-35, A27L) ELAGIGILTV | 0.01 nM | CTL clones | [20] |

| Parameter | Condition | Observation | Reference |

| Proteasomal Cleavage | Standard Proteasome | Efficient generation of MART-1 (26-35) C-terminus | [1][3] |

| Immunoproteasome | Inefficient generation of MART-1 (26-35) C-terminus | [1][2][3] | |

| TAP Translocation Efficiency | Peptides 8-16 amino acids | Efficiently transported | [6] |

| Peptides >20 amino acids | Less efficiently transported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the processing and presentation of MART-1 (26-35).

Peptide Elution from MHC Class I Molecules

This protocol describes the isolation of peptides bound to MHC class I molecules from the surface of melanoma cells.

Materials:

-

Melanoma cell line expressing HLA-A2 and MART-1

-

Cell lysis buffer (e.g., Tris-HCl with 1% NP-40)

-

Affinity column with W6/32 antibody (pan-MHC class I)

-

Acid elution buffer (e.g., 0.1% trifluoroacetic acid)

-

C18 reverse-phase HPLC column

-

Mass spectrometer

Procedure:

-

Culture and harvest a large number of melanoma cells (typically >10^8).

-

Lyse the cells in a non-denaturing lysis buffer to solubilize membrane proteins.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pass the lysate over a W6/32 antibody affinity column to capture MHC class I molecules.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the MHC-peptide complexes from the column using an acid elution buffer.

-